molecular formula C22H15F3N2O2 B2694781 (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide CAS No. 301177-09-3

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide

Cat. No.: B2694781
CAS No.: 301177-09-3
M. Wt: 396.369
InChI Key: MSFTXRQWDRMAKH-FOWTUZBSSA-N
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Description

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative designed for research purposes. Compounds within this structural class, characterized by a furan-acrylamide backbone, are of significant interest in medicinal chemistry and pharmacology for their potential to interact with various biological targets . For instance, structurally related furan-acrylamides have been identified as potent and highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR) . Research on these analogs has demonstrated promising pharmacological activities in animal models, including the reversal of schizophrenia-like cognitive and social deficits, as well as anxiolytic-like effects, suggesting a potential pathway for therapeutic development in neurological disorders . The mechanism of action for such compounds often involves the modulation of specific enzymatic or receptor-mediated pathways . The presence of the trifluoromethyl group on the phenyl ring and the ortho-tolyl amide moiety in this specific compound is designed to influence its electronic properties, binding affinity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for use in non-human research only by qualified scientists. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methylphenyl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O2/c1-14-5-2-3-8-19(14)27-21(28)16(13-26)12-18-9-10-20(29-18)15-6-4-7-17(11-15)22(23,24)25/h2-12H,1H3,(H,27,28)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFTXRQWDRMAKH-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group. The cyano group and the acrylamide moiety are then incorporated through subsequent reactions. Common reagents used in these steps include organometallic reagents, catalysts, and various solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide could be explored for its pharmacological properties. Studies may focus on its efficacy, safety, and potential as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be studied using techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name R1 (Amide Substituent) R2 (Furan Substituent) Key Features References
Target compound o-Tolyl (2-methylphenyl) 3-(Trifluoromethyl)phenyl High hydrophobicity, EWG at R2
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylamide o-Tolyl 3-Nitrophenyl Stronger EWG (NO₂) enhances reactivity
(2E)-3-[5-(2-Chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]acrylamide 2-(Trifluoromethyl)phenyl 2-Chlorophenyl Halogen substitution, altered sterics
(E)-2-Cyano-N-(quinolin-8-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide Quinolin-8-yl 3-(Trifluoromethyl)phenyl Aromatic heterocycle at R1
(E)-2-Cyano-N-(5-methyl-2-phenylpyrazol-3-yl)-3-[5-(4-methylphenyl)furan-2-yl]acrylamide Pyrazole derivative 4-Methylphenyl Reduced steric hindrance at R2

Key Observations :

  • Electron-Withdrawing Groups (EWG): The trifluoromethyl group (R2) in the target compound provides moderate electron withdrawal compared to nitro (NO₂) in , which may affect binding kinetics and metabolic stability .
  • Amide Substituent (R1): The o-tolyl group balances steric bulk and lipophilicity.
  • Halogen vs. Methyl : Chlorine at R2 () increases polarity but may reduce cell permeability compared to methyl or trifluoromethyl groups.

Physicochemical Properties

  • Molecular Weight : 424.42 g/mol (calculated for C24H19F3N2O2), comparable to ’s analog (C20H14ClF3N2O2, 418.79 g/mol).
  • Solubility: The o-tolyl group may reduce aqueous solubility compared to morpholinoethyl-substituted analogs (e.g., compound 1531 in ).

Biological Activity

(E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Acrylamide moiety : Known for its reactivity and ability to form various derivatives.
  • Furan ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and may influence bioavailability.

Research indicates that compounds similar to (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide exhibit activity through various mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors, influencing neuronal pathways related to anxiety and depression .
  • Antimicrobial Activity : Some derivatives demonstrate antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .

Case Studies

  • Anxiolytic Effects : A study explored the anxiolytic-like activity of a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, which was found to produce significant anxiolytic effects in mice at specific doses. The study concluded that this activity was mediated through α7 nicotinic acetylcholine receptors .
    Dose (mg/kg)Effect on AnxietyMechanism
    0.1InactiveN/A
    0.5Anxiolyticα7 receptor modulation
    1.0Enhanced effectChronic treatment
  • Antibacterial Properties : Another investigation assessed various acrylamide derivatives for their antibacterial efficacy. The results indicated that certain structural modifications led to enhanced antimicrobial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against E. coli and S. aureus .

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activity for compounds related to (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide:

  • Synthesis Techniques : Various synthetic routes have been developed to optimize yield and purity, including Pd-, Cu-, and Ni-catalyzed reactions that enhance the formation of desired compounds while minimizing by-products .
  • Biological Assays : In vitro assays have been employed to evaluate the biological activity of synthesized compounds, revealing promising results in terms of receptor binding affinity and antibacterial potency.

Q & A

Q. What are the key synthetic pathways for (E)-2-cyano-N-(o-tolyl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with furan and acrylamide derivatives. Key steps include:

  • Coupling reactions : Use of acryloyl chloride or cyanoacrylate precursors to form the acrylamide backbone .
  • Functional group introduction : The trifluoromethylphenyl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Stereochemical control : Maintaining the (E)-configuration requires careful pH and temperature control (e.g., reflux in aprotic solvents like dichloromethane) . Optimization strategies include:
  • Catalyst selection : Palladium catalysts for cross-coupling improve yield .
  • Purification : Column chromatography or recrystallization from ethyl acetate removes impurities .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Standard characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the acrylamide backbone and substituent positions. The cyano group’s electron-withdrawing effect shifts neighboring protons downfield .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 424.1 for C22_{22}H16_{16}F3_3N2_2O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Antioxidant activity : DPPH radical scavenging assays .
  • Anti-inflammatory potential : COX-2 inhibition via ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Use positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (1–100 µM) to establish IC50_{50} values .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, cyano) influence the compound’s reactivity and biological activity?

  • Electrophilicity : The trifluoromethyl group enhances electrophilic character, facilitating nucleophilic attack at the acrylamide’s β-position .
  • Bioactivity modulation : Cyano groups improve metabolic stability, while trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes like Nrf2 . Methodological approach : Compare analogs with/without these groups via molecular docking (e.g., AutoDock Vina) and kinetic assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acrylamides?

Common discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid false negatives .
  • Metabolic interference : Perform hepatic microsome stability tests to identify rapid degradation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic profile?

  • Substituent variation : Synthesize derivatives with halogens (Cl, Br) or methyl groups on the o-tolyl ring to probe steric effects .
  • Backbone modification : Replace the furan with thiophene or pyrrole to assess heterocycle impact .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and plasma protein binding to optimize bioavailability .

Q. What mechanistic insights can be gained from studying this compound’s interaction with Nrf2 pathways?

  • Electrophilic adduct formation : The acrylamide’s α,β-unsaturated ketone reacts with Keap1 cysteine residues, activating Nrf2-mediated antioxidant responses .
  • Validation methods :
  • Western blotting : Quantify Nrf2 nuclear translocation in treated cells .
  • qPCR : Measure downstream genes (e.g., HO-1, NQO1) .

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